molecular formula C10H11ClN2O2 B5037533 N-(3-chlorophenyl)-N'-ethylethanediamide

N-(3-chlorophenyl)-N'-ethylethanediamide

Cat. No.: B5037533
M. Wt: 226.66 g/mol
InChI Key: RTHFAECSGSRRDR-UHFFFAOYSA-N
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Description

N-(3-Chlorophenyl)-N'-ethylethanediamide is a diamide derivative featuring a 3-chlorophenyl group and an ethyl substituent connected via an ethanediamide backbone. Its molecular formula is C₁₀H₁₂ClN₂O₂, with a molecular weight of 227.67 g/mol. The compound’s structure includes two amide groups (-NH-CO-) linked by a two-carbon chain, distinguishing it from simpler acetamides or imides. The 3-chlorophenyl moiety introduces electron-withdrawing effects, while the ethyl group may enhance lipophilicity.

Properties

IUPAC Name

N'-(3-chlorophenyl)-N-ethyloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O2/c1-2-12-9(14)10(15)13-8-5-3-4-7(11)6-8/h3-6H,2H2,1H3,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTHFAECSGSRRDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(=O)NC1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chlorophenyl)-N’-ethylethanediamide typically involves the reaction of 3-chloroaniline with ethyl chloroformate, followed by the addition of ethylenediamine. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods: In an industrial setting, the production of N-(3-chlorophenyl)-N’-ethylethanediamide may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through recrystallization or chromatography to achieve the required quality standards.

Chemical Reactions Analysis

Types of Reactions: N-(3-chlorophenyl)-N’-ethylethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amides, while reduction can produce amines.

Scientific Research Applications

Chemistry: N-(3-chlorophenyl)-N’-ethylethanediamide is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in the development of new chemical entities.

Biology: In biological research, this compound can be used to study the effects of chlorophenyl derivatives on biological systems. It may serve as a model compound for investigating the interactions of similar structures with biological targets.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceuticals. Its structural features may contribute to the development of drugs with specific therapeutic effects.

Industry: In the industrial sector, N-(3-chlorophenyl)-N’-ethylethanediamide can be utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including coatings and polymers.

Mechanism of Action

The mechanism by which N-(3-chlorophenyl)-N’-ethylethanediamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The chlorophenyl group may enhance binding affinity to specific targets, while the ethylethanediamide backbone provides structural stability. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(3-chlorophenyl)-N'-ethylethanediamide with structurally or functionally related compounds from the evidence, focusing on molecular properties, functional groups, and applications.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Substituents Applications/Notes
This compound C₁₀H₁₂ClN₂O₂ 227.67 Diamide 3-Chlorophenyl, Ethyl Hypothetical use in polymers/drugs
3-Chloro-N-phenyl-phthalimide C₁₄H₈ClNO₂ 257.67 Phthalimide (cyclic imide) 3-Chlorophenyl Polymer synthesis (monomer)
N-(3-Chlorophenyl)acetamide C₈H₈ClNO 169.61 Acetamide 3-Chlorophenyl Intermediate in organic synthesis
N-(6-Methoxybenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide C₁₆H₁₂ClN₂O₂S 342.79 Acetamide, Benzothiazole 3-Chlorophenyl, Methoxy Bioactive candidate (e.g., antimicrobial)
N-(6-Trifluoromethylbenzothiazole-2-yl)-N'-(3-chlorophenyl)urea C₁₅H₁₀ClF₃N₃OS 373.78 Urea, Benzothiazole 3-Chlorophenyl, Trifluoromethyl Potential agrochemical/pharmaceutical use

Key Differences and Implications

Phthalimide () has a rigid cyclic structure, making it more thermally stable and suitable for high-performance polymers . Urea derivatives () exhibit distinct hydrogen-bonding patterns, often enhancing binding to biological targets like enzymes .

Substituent Effects :

  • The ethyl group in the target compound likely increases lipophilicity (logP ~2.5 estimated) compared to N-(3-chlorophenyl)acetamide (logP ~1.8), affecting membrane permeability in drug design .
  • Trifluoromethyl and methoxy groups in benzothiazole derivatives () improve metabolic stability and electronic properties, critical for bioactive molecules .

Molecular Weight and Applications :

  • Lower molecular weight compounds (e.g., N-(3-chlorophenyl)acetamide) are typically intermediates, while heavier analogs (e.g., benzothiazole-urea, ) are explored for pharmaceuticals due to target specificity .
  • The target compound’s intermediate molecular weight (227.67 g/mol) positions it between small-molecule drugs and polymer precursors.

Synthetic Utility: Phthalimides () are key monomers for polyimides, whereas acetamides () serve as precursors for further functionalization . The diamide structure of the target compound may allow modular synthesis of hybrid materials.

Research Findings and Data Gaps

  • Thermal Stability : Phthalimide derivatives () show decomposition temperatures >300°C, ideal for polymers. The target compound’s diamide structure may offer intermediate stability (~200–250°C) .
  • Bioactivity : Benzothiazole-acetamides () demonstrate IC₅₀ values in the µM range against bacterial strains, suggesting the target compound’s diamide group could be optimized for similar activity .
  • Data Limitations : Direct experimental data (e.g., solubility, toxicity) for this compound are absent in the evidence, necessitating further studies.

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